molecular formula C7H10N2O3S B13732612 3-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid CAS No. 1801-64-5

3-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid

Cat. No.: B13732612
CAS No.: 1801-64-5
M. Wt: 202.23 g/mol
InChI Key: HYVAOARZLXSLLL-UHFFFAOYSA-N
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Description

3-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thioxoimidazolidinone ring, which is a five-membered ring containing sulfur and oxygen atoms, along with a propanoic acid side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid typically involves the reaction of thiourocanic acid with hydratase enzymes. In one study, thiourocanic acid was converted to this compound using thiourocanate hydratase from Burkholderia sp. HME13 . The reaction conditions often include specific pH levels and temperatures optimized for enzyme activity.

Industrial Production Methods

The use of recombinant enzymes, such as 3-(5-oxo-2-thioxoimidazolidin-4-yl)propionic acid desulfhydrase, has been explored for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid involves its interaction with specific enzymes and molecular targets. For example, the enzyme 3-(5-oxo-2-thioxoimidazolidin-4-yl)propionic acid desulfhydrase catalyzes the conversion of this compound to 3-(2,5-dioxoimidazolidin-4-yl)propionic acid and hydrogen sulfide . This reaction is part of the ergothioneine utilization pathway in certain microbes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid lies in its specific structure, which allows it to participate in unique biochemical pathways and reactions. Its role in the ergothioneine utilization pathway and its potential antioxidant properties make it a compound of significant interest in both research and industrial applications.

Properties

IUPAC Name

3-(1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-9-6(12)4(8-7(9)13)2-3-5(10)11/h4H,2-3H2,1H3,(H,8,13)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVAOARZLXSLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(NC1=S)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601215723
Record name 1-Methyl-5-oxo-2-thioxo-4-imidazolidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660866
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1801-64-5
Record name 1-Methyl-5-oxo-2-thioxo-4-imidazolidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1801-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-oxo-2-thioxo-4-imidazolidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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